molecular formula C25H36BN5O4 B2501574 1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one CAS No. 1433849-83-2

1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

Katalognummer B2501574
CAS-Nummer: 1433849-83-2
Molekulargewicht: 481.4
InChI-Schlüssel: QPSOCEWAIBSJLT-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound , 1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one, is a complex molecule that appears to be related to a class of compounds known for their medicinal properties. The papers provided discuss similar compounds with variations in their molecular structures that exhibit significant biological activity, such as antagonism of platelet-activating factor (PAF) , structural diversity in metal complexes , and importance in medicinal chemistry, particularly in the synthesis of piperazine-1-yl-1H-indazole derivatives .

Synthesis Analysis

The synthesis of related compounds involves the strategic combination of different functional groups to achieve the desired biological activity. For instance, the replacement of the polar head in a series of piperazine derivatives led to the identification of potent PAF antagonists . Similarly, the synthesis of a piperazine-1-yl-1H-indazole derivative was achieved through a simple and efficient process, indicating that the synthesis of such complex molecules can be streamlined . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies discussed could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds shows a significant impact on their biological activity. For example, the optimal compound in the PAF antagonist study exhibited high potency due to its specific structural features . The structural diversity observed in group 12 metal complexes with piperazine involvement indicates that slight changes in the molecular structure can lead to different coordination geometries and properties . This suggests that the molecular structure of the compound would be critical in determining its function and potential applications.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives and their interactions with metal ions demonstrate the reactivity of such compounds. The formation of metal complexes with diverse structures and the synthesis of piperazine-1-yl-1H-indazole derivatives highlight the chemical versatility of these molecules. The compound likely undergoes specific chemical reactions that confer its unique properties, although the exact reactions are not described in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the photoluminescence properties of group 12 metal complexes were affected by the presence of heavy atoms and the prevention of electron transfer due to complexation . The PAF antagonists' potency was related to their ability to interact with biological targets, which is a direct consequence of their chemical properties . The compound would similarly have specific physical and chemical properties that contribute to its biological activity, but these properties are not explicitly discussed in the provided papers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

  • This compound is involved in research focusing on the synthesis and crystal structure analysis of related boric acid ester intermediates with benzene rings. Studies have used FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. These compounds, including closely related derivatives, have been analyzed using density functional theory (DFT) to compare with X-ray diffraction values and for understanding their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Potential Medical Applications

  • Compounds structurally similar to 1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one are being explored for their potential in treating medical conditions. For example, derivatives of piperazine-1-yl-1H-indazole, a compound with similarities in structure, have shown importance in medicinal chemistry and have been synthesized for docking studies, indicating their potential relevance in pharmaceutical research (Balaraju et al., 2019).

Antimicrobial Activity

  • Similar compounds have been synthesized and evaluated for their antimicrobial activity. For instance, thiazolidinone derivatives with pyridinyl-piperazine structures have been tested against various bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012).

Molecular Modification and Optimization

  • Research also includes the modification and optimization of similar molecular structures for various applications. For example, studies on the enantioselective preparation of compounds with pyridinyl and piperazine components have been conducted, highlighting the significance of structural modification in enhancing the efficacy and selectivity of these compounds for potential therapeutic use (Cann et al., 2012).

Eigenschaften

IUPAC Name

1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36BN5O4/c1-17-13-30(20-15-33-16-20)9-10-31(17)19-7-8-22(27-12-19)28-21-11-18(14-29(6)23(21)32)26-34-24(2,3)25(4,5)35-26/h7-8,11-12,14,17,20H,9-10,13,15-16H2,1-6H3,(H,27,28)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSOCEWAIBSJLT-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(CC4C)C5COC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(C[C@@H]4C)C5COC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36BN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.